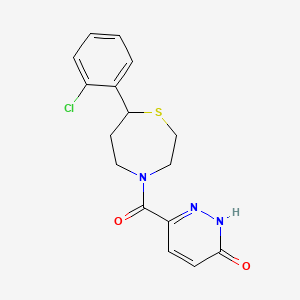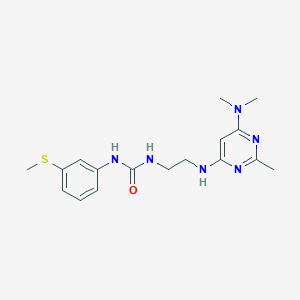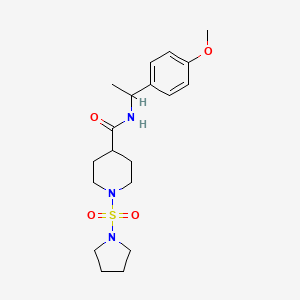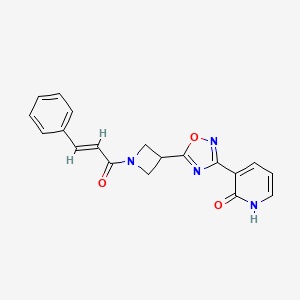
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, commonly known as COA-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. COA-Cl is a heterocyclic compound that belongs to the class of oxadiazoles and pyridines.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one belongs to a class of compounds that play a crucial role in the synthesis of heterocyclic compounds, which are fundamental to pharmaceuticals, agrochemicals, and dyes. The solvent-free synthesis of oxadiazoles and related heterocycles has been a topic of significant interest due to their applications in medicinal chemistry and material science. Martins et al. (2009) discuss the importance of oxadiazoles and pyridinones in this context, highlighting their utility in generating diverse heterocyclic frameworks that are biologically active or possess unique material properties (Martins, Frizzo, Moreira, Buriol, & Machado, 2009).
Antimicrobial Activity
A significant application of compounds like (E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is in the development of new antimicrobial agents. Dodiya, Shihory, and Desai (2012) synthesized and evaluated a series of quinoline-oxadiazole-based azetidinone derivatives for their antimicrobial activity against various bacterial and fungal strains. Their work demonstrates the potential of integrating oxadiazole and azetidinone units for creating compounds with significant antimicrobial properties (Dodiya, Shihory, & Desai, 2012).
Anticancer Activity
The search for new anticancer agents has led to the exploration of oxadiazole derivatives due to their promising bioactivity. Compounds bearing the oxadiazole moiety, similar to the one described, have been investigated for their potential anticancer activity. Abdo and Kamel (2015) reported on the synthesis and evaluation of oxadiazole, thiadiazole, and triazole derivatives, highlighting some compounds with significant cytotoxicity against human cancer cell lines. This research underscores the relevance of oxadiazole derivatives in designing novel anticancer drugs (Abdo & Kamel, 2015).
Propiedades
IUPAC Name |
3-[5-[1-[(E)-3-phenylprop-2-enoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-16(9-8-13-5-2-1-3-6-13)23-11-14(12-23)19-21-17(22-26-19)15-7-4-10-20-18(15)25/h1-10,14H,11-12H2,(H,20,25)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXIUFTUYONRS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(1-cinnamoylazetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)
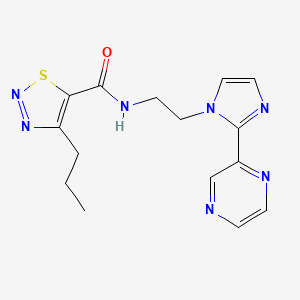
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)
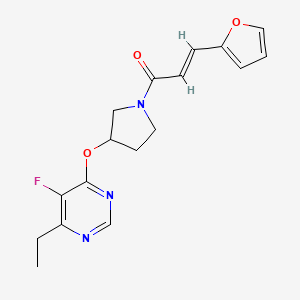
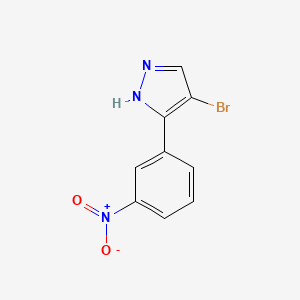
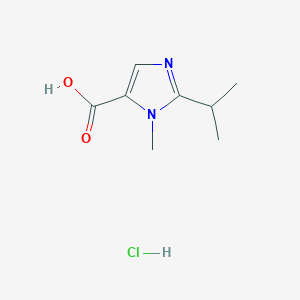
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
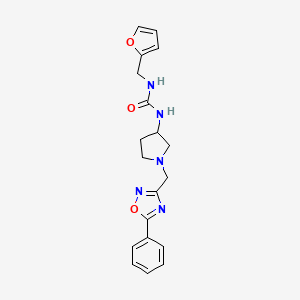
![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)
